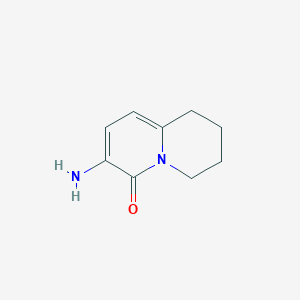![molecular formula C4H4F3N3O B13557303 [3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methanol](/img/structure/B13557303.png)
[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methanol is a chemical compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. The trifluoromethyl group attached to the triazole ring significantly enhances the compound’s physicochemical properties, making it valuable in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing [3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methanol involves the multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate. This metal-free synthesis is efficient and scalable, providing moderate to good yields . The reaction conditions typically involve room temperature and the use of organic solvents such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound often involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process, ensuring consistent product quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydro derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions include trifluoromethyl-substituted aldehydes, dihydrotriazoles, and various substituted triazoles .
Wissenschaftliche Forschungsanwendungen
[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methanol has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of [3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological receptors through hydrogen bonding and dipole interactions . This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other trifluoromethyl-substituted triazoles such as:
- 3-trifluoromethyl-1,2,4-triazole
- 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol .
Uniqueness
What sets [3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methanol apart is its unique combination of the trifluoromethyl group and the hydroxyl group on the triazole ring. This combination enhances its physicochemical properties, making it more versatile in various applications compared to its analogs .
Eigenschaften
Molekularformel |
C4H4F3N3O |
|---|---|
Molekulargewicht |
167.09 g/mol |
IUPAC-Name |
[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methanol |
InChI |
InChI=1S/C4H4F3N3O/c5-4(6,7)3-8-2(1-11)9-10-3/h11H,1H2,(H,8,9,10) |
InChI-Schlüssel |
UQMAXMXRIWGSSR-UHFFFAOYSA-N |
Kanonische SMILES |
C(C1=NC(=NN1)C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


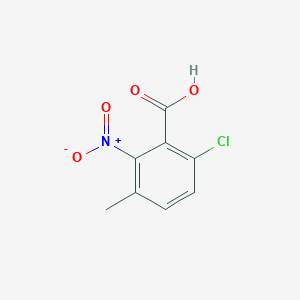
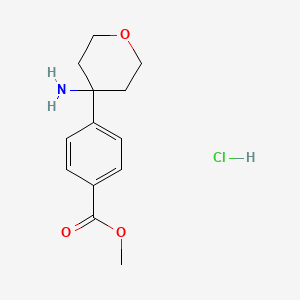
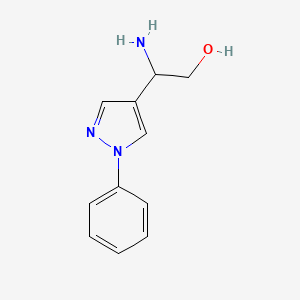
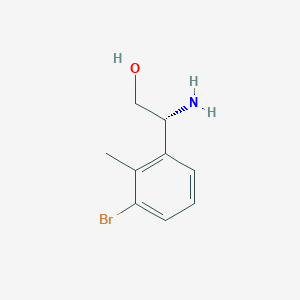
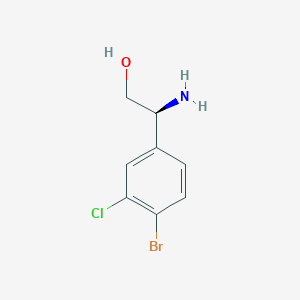
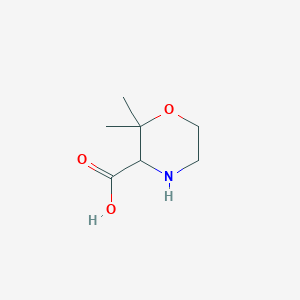
![2-(1-Methyl-1H-triazol-5-YL)methyl-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B13557260.png)
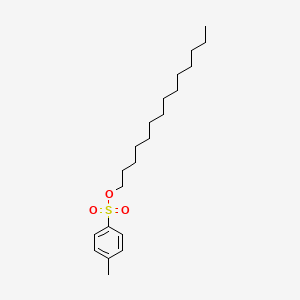

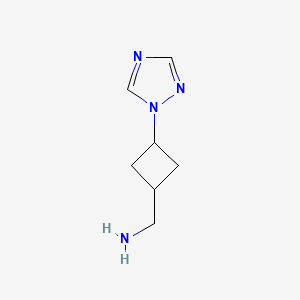
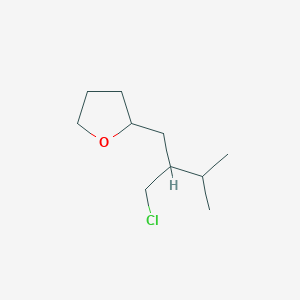
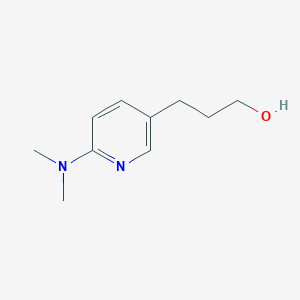
![(r)-2-([1,1'-Biphenyl]-2-yl)-2-aminoethan-1-ol](/img/structure/B13557297.png)
